![molecular formula C16H15N3O4S3 B7479190 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7479190.png)
3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide, also known as MTSEA, is a sulfonamide compound that is widely used in scientific research. It is a derivative of sulfanilamide and has been shown to have a variety of biochemical and physiological effects.
作用机制
3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is a sulfhydryl-reactive compound that can modify cysteine residues in proteins. It reacts with the thiol group of cysteine residues to form a covalent bond, which can lead to changes in protein structure and function. In ion channels, 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide can modify cysteine residues that are important for channel function, such as those involved in gating or ion selectivity.
Biochemical and Physiological Effects
3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In ion channels, 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide can modify cysteine residues that are important for channel function, which can lead to changes in channel activity. 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide has also been shown to affect the function of other proteins, such as enzymes and receptors. Additionally, 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide can have toxic effects on cells at high concentrations.
实验室实验的优点和局限性
One advantage of using 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide in lab experiments is that it is a specific and reversible modifier of cysteine residues. This allows researchers to study the effects of cysteine modification on protein function in a controlled manner. However, one limitation of using 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is that it can have toxic effects on cells at high concentrations, which can limit its use in some experiments.
未来方向
There are many potential future directions for research on 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide. One area of interest is the development of new sulfhydryl-reactive compounds that can modify cysteine residues with greater specificity or selectivity. Another area of interest is the use of 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide and other cysteine-modifying compounds to study the function of specific proteins or protein families. Finally, there is potential for the use of 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide and related compounds in the development of new therapeutics for a variety of diseases.
合成方法
3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide can be synthesized by reacting 4-amino-2-(methylthio)benzenesulfonamide with 4-(2-bromoacetyl)phenyl thiazol-2-yl sulfone in the presence of a base. The reaction yields 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide as a white solid.
科学研究应用
3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide is commonly used in scientific research as a chemical probe to study the function of proteins. It is a sulfhydryl-reactive compound that can modify cysteine residues in proteins, which can help researchers understand the role of these residues in protein function. 3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide can also be used to study the structure and function of ion channels, which are proteins that allow ions to pass through cell membranes. By modifying cysteine residues in ion channels, researchers can study the effects of these modifications on ion channel function.
属性
IUPAC Name |
3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S3/c1-12-3-2-4-15(11-12)26(22,23)18-13-5-7-14(8-6-13)25(20,21)19-16-17-9-10-24-16/h2-11,18H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCILONLBQJXDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>61.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85198482 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

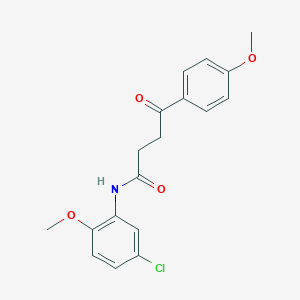
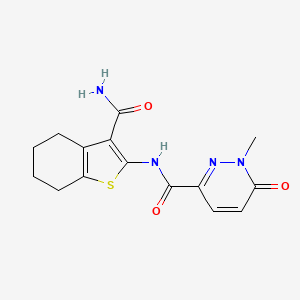

![(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B7479130.png)
![3-methyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]thiophene-2-carboxamide](/img/structure/B7479138.png)
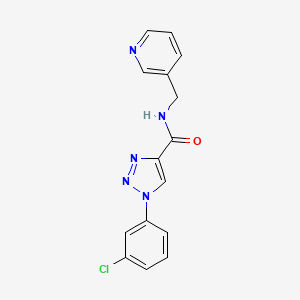
![ethyl 3-ethyl-4-[(3-methoxyanilino)carbonyl]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B7479151.png)
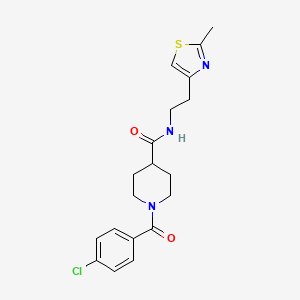
![4-[6-(4-fluorophenyl)pyrimidin-4-yl]-N-isopropylpiperazine-1-carboxamide](/img/structure/B7479162.png)

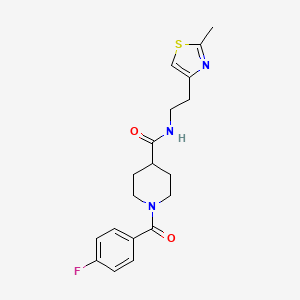
![2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B7479175.png)
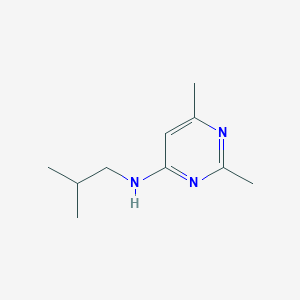
![7-[(9-Phenyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-7-yl)oxymethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7479196.png)